1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile IUPAC name
1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile IUPAC name
An In-depth Technical Guide to 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delineates its chemical identity according to IUPAC nomenclature, details its core physicochemical properties, and proposes a logical synthetic pathway. A central focus is placed on the analytical techniques required for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, with expected data summarized for clarity. Furthermore, this guide explores the compound's potential biological activities and therapeutic applications by drawing parallels with structurally related molecules that have demonstrated significant pharmacological profiles, such as anticancer and antimicrobial effects. Detailed, field-proven protocols for key biological assays are provided to ensure methodological rigor and reproducibility. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds as potential therapeutic agents.
Chemical Identity and Nomenclature
The compound in focus is systematically named 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile . This nomenclature is consistent with the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The structure features a five-membered lactam (pyrrolidinone) ring, with a nitrile group at the 3-position and a 4-methoxyphenyl substituent on the nitrogen atom (position 1).
Key Structural Features:
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Pyrrolidinone Core: A saturated five-membered ring containing a nitrogen atom and a carbonyl group, forming a lactam. This scaffold is present in numerous biologically active molecules.[1][2]
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Nitrile Moiety (C≡N): An important pharmacophore known for its ability to participate in hydrogen bonding and its metabolic stability.[3]
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4-Methoxyphenyl Group: An electron-donating aromatic system frequently incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[4][5]
Caption: Key functional moieties of the target molecule.
Physicochemical and Spectroscopic Data
A thorough characterization is paramount for confirming the identity and purity of a synthesized compound. The following table summarizes the key identifiers and predicted analytical data for 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile.
| Property | Data |
| CAS Number | 930298-98-9[6][7] |
| Molecular Formula | C₁₂H₁₂N₂O₂[7] |
| Molecular Weight | 216.24 g/mol [7] |
| Physical Form | Solid[7] |
| ¹H NMR (Predicted) | δ (ppm): ~7.4-7.6 (d, 2H, Ar-H), ~6.9-7.1 (d, 2H, Ar-H), ~4.0-4.2 (m, 1H, CH-CN), ~3.8 (s, 3H, OCH₃), ~3.6-3.8 (m, 2H, N-CH₂), ~2.4-2.8 (m, 2H, CH₂). The predicted spectrum reflects protons on the aromatic ring, the chiral center at C3, the methoxy group, and the pyrrolidinone ring protons.[8][9] |
| ¹³C NMR (Predicted) | δ (ppm): ~170 (C=O), ~158 (Ar-C-O), ~130 (Ar-C), ~120 (C≡N), ~118 (Ar-C), ~114 (Ar-C), ~55 (OCH₃), ~45 (N-CH₂), ~35 (CH-CN), ~30 (CH₂). The distinct signals correspond to the carbonyl, nitrile, aromatic, and aliphatic carbons.[8] |
| Mass Spec. (ESI-MS) | m/z: 217.0971 ([M+H]⁺), 239.0790 ([M+Na]⁺). High-resolution mass spectrometry is essential for confirming the elemental composition.[10] |
| IR Spectroscopy | ν (cm⁻¹): ~2240 (C≡N stretch), ~1680 (C=O, amide I band), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O, ether stretch). These absorption bands are characteristic of the primary functional groups within the molecule.[10] |
Proposed Synthesis Pathway
Proposed Reaction Scheme: A Michael addition of 4-methoxyaniline to ethyl 2-cyano-2-butenoate would form an intermediate adduct. This is followed by a base-catalyzed intramolecular cyclization (Dieckmann-type condensation) to yield the target lactam. The causality for this choice rests on the high efficiency and regioselectivity of Michael additions with α,β-unsaturated nitrile esters and the thermodynamic favorability of forming a five-membered ring system.
Caption: Proposed two-step synthesis workflow.
Potential Biological Activity and Therapeutic Applications
The structural motifs within 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile suggest a strong potential for biological activity, positioning it as a scaffold of interest for drug discovery.
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Anticancer Potential: The pyrrolidinone ring is a core component of several compounds with demonstrated anticancer activity.[1] For instance, certain 5-oxopyrrolidine derivatives have shown potent cytotoxic effects against cancer cell lines like A549 (lung carcinoma).[1] Furthermore, compounds containing the 4-methoxyphenyl group have exhibited significant cell growth inhibitory activity across various human cancer cell lines.[4] The combination of these two pharmacophores in the target molecule warrants investigation into its anti-proliferative properties.
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Antimicrobial and Antioxidant Activity: Heterocyclic compounds, including pyrrolidine and pyrimidine derivatives, are well-established classes of antimicrobial agents.[2] Related structures, such as 2-oxopyridine carbonitriles, have been evaluated for their antioxidant potential.[11][12] The presence of the methoxyphenyl group, which can participate in stabilizing radical species, may also contribute to antioxidant effects.
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Enzyme Inhibition: The nitrile group is a versatile functional group in medicinal chemistry, often acting as a bioisostere for a carbonyl group or as a key interacting moiety with enzyme active sites.[3] For example, nitrile-containing molecules have been successfully developed as inhibitors for enzymes like dipeptidyl peptidase (DPP-IV) and aromatase.[3] This suggests that 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile could be screened against various enzyme targets.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To validate the hypothesized anticancer activity, a robust and standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
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Cell Culture: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion
1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is a heterocyclic molecule with significant potential for further investigation in the field of drug discovery. Its structural composition, combining a pyrrolidinone core, a nitrile pharmacophore, and a methoxyphenyl substituent, provides a strong rationale for exploring its anticancer, antimicrobial, and enzyme inhibitory activities. This guide offers a foundational framework, from synthesis and characterization to biological evaluation, to aid scientists and researchers in unlocking the therapeutic potential of this promising chemical entity. Rigorous adherence to the outlined analytical and biological protocols will ensure the generation of high-quality, reproducible data, paving the way for future development.
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